6-chloro-N-(2-ethyl-6-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Overview
Description
6-chloro-N-(2-ethyl-6-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-ethyl-6-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.
Chlorination: The quinoline core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Amidation: The chlorinated quinoline is then reacted with 2-ethyl-6-methylaniline and pyridine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-ethyl-6-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the quinoline core or the carboxamide group.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of reduced quinoline derivatives or amine derivatives.
Substitution: Formation of various substituted quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications, such as the development of new drugs targeting specific diseases.
Industry: Use in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-ethyl-6-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, leading to a biological response.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide: Lacks the N-(2-ethyl-6-methylphenyl) group.
N-(2-ethyl-6-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide: Lacks the chlorine atom at the 6-position.
6-chloro-N-(2-ethylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide: Lacks the methyl group on the phenyl ring.
Uniqueness
6-chloro-N-(2-ethyl-6-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to the presence of both the chlorine atom at the 6-position and the N-(2-ethyl-6-methylphenyl) group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for further research and development.
Properties
IUPAC Name |
6-chloro-N-(2-ethyl-6-methylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c1-3-16-8-6-7-15(2)23(16)28-24(29)19-14-22(21-9-4-5-12-26-21)27-20-11-10-17(25)13-18(19)20/h4-14H,3H2,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDBQIXZVUKYHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=N4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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